molecular formula C20H13B B1509596 2-Bromo-6-(naphthalen-2-yl)naphthalene CAS No. 62156-75-6

2-Bromo-6-(naphthalen-2-yl)naphthalene

Cat. No. B1509596
CAS RN: 62156-75-6
M. Wt: 333.2 g/mol
InChI Key: BPSRUMBGSVISHE-UHFFFAOYSA-N
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Description

“2-Bromo-6-(naphthalen-2-yl)naphthalene” is a chemical compound with the molecular formula C20H13Br . Its molecular weight is 333.22 . It is also known as "6-bromo-2,2’-binaphthalene" .


Synthesis Analysis

The synthesis of “2-Bromo-6-(naphthalen-2-yl)naphthalene” can be achieved from “2,6-DIBROMONAPHTHALENE” and "2-Naphthaleneboronic acid" . More details about the synthesis process can be found in the referenced literature .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(naphthalen-2-yl)naphthalene” consists of a bromine atom attached to a naphthalene ring, which is further attached to another naphthalene ring . The exact mass of the molecule is 332.02000 .

Future Directions

While specific future directions for “2-Bromo-6-(naphthalen-2-yl)naphthalene” are not mentioned in the sources, it’s worth noting that naphthalene-based compounds have drawn great attention in various organic transformations due to their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc., which have a wide spectrum of biological activities . Therefore, there is considerable thrust for the development of efficient synthetic strategies for producing these compounds .

properties

IUPAC Name

2-bromo-6-naphthalen-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSRUMBGSVISHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727061
Record name 6-Bromo-2,2'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(naphthalen-2-yl)naphthalene

CAS RN

62156-75-6
Record name 6-Bromo-2,2'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon gas atmosphere, 246 g (860 mmol) of 2,6-dibromonaphthalene, 163 g (950 mmol) of 2-naphthalene boronic acid, 20 g (17.0 mmol) of tetrakis(triphenylphosphine)palladium(0), 3 L of dimethoxyethane (DME) and 1.5 L of 2M sodium carbonate solution were mixed, and stirred for 16 hours while being refluxed. After the completion of the reaction, precipitated crystal was separated by filtration. Then, the obtained solid was cleansed with water, methanol and hexane. The obtained solid was dried under reduced pressure, and 197 g of 2-bromo-6-(2-naphthyl)naphthalene was obtained at an yield of 69%.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

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